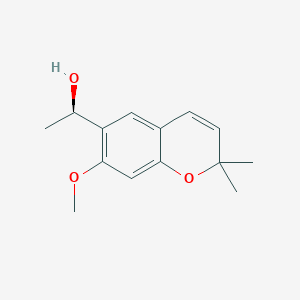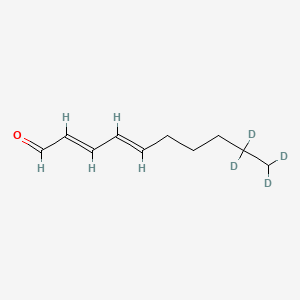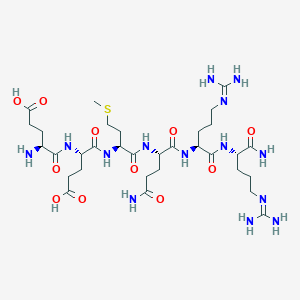
Hexapeptide-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexapeptide-3 is a synthetic biomimetic peptide with the sequence Ala-Asp-Leu-Lys-Pro-Thr. It mimics fibronectin found in the skin extracellular matrix and is involved in tissue repair, wound healing, and cell adhesion . This peptide is widely used in cosmetic formulations for its anti-aging, smoothing, and hydrating properties .
Preparation Methods
Hexapeptide-3 can be synthesized using a combination of solid-phase and solution-phase synthesis methods . The solid-phase synthesis method involves attaching the amino acid sequence to a solid support (resin) to complete the assembly and then releasing the sequence from the support . This method is advantageous due to its fast reaction speed, minimal by-products, and ease of automation . The solution-phase synthesis method, on the other hand, involves conventional organic synthesis techniques but requires multiple reaction steps and intermediate liberation .
Chemical Reactions Analysis
Hexapeptide-3 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like thioanisole . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hexapeptide-3 has a wide range of scientific research applications. In the field of cosmetics, it is used for its anti-aging and skin-smoothing properties . It promotes the production of extracellular matrix proteins, improves cell adhesion, and enhances skin hydration . In medicine, this compound is used in wound healing and tissue repair due to its ability to mimic fibronectin . It is also used in biological research to study cell adhesion and tissue organization .
Mechanism of Action
Hexapeptide-3 exerts its effects by mimicking the physiological functions of fibronectin . It promotes the production of extracellular matrix proteins and improves the adhesion between dermal cells . This leads to enhanced tissue repair, wound healing, and improved skin appearance . The molecular targets and pathways involved include integrins and other cell adhesion molecules .
Comparison with Similar Compounds
While all these peptides have anti-aging properties, Hexapeptide-3 is unique in its ability to mimic fibronectin and promote tissue repair . Acetyl hexapeptide-8 and acetyl octapeptide-3, on the other hand, are known for their ability to inhibit muscle contractions and reduce the appearance of wrinkles .
Properties
Molecular Formula |
C32H58N14O11S |
|---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H58N14O11S/c1-58-15-12-21(46-29(56)20(8-11-24(50)51)43-26(53)16(33)6-10-23(48)49)30(57)45-19(7-9-22(34)47)28(55)44-18(5-3-14-41-32(38)39)27(54)42-17(25(35)52)4-2-13-40-31(36)37/h16-21H,2-15,33H2,1H3,(H2,34,47)(H2,35,52)(H,42,54)(H,43,53)(H,44,55)(H,45,57)(H,46,56)(H,48,49)(H,50,51)(H4,36,37,40)(H4,38,39,41)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
RYBWAQANBURYGX-PXQJOHHUSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


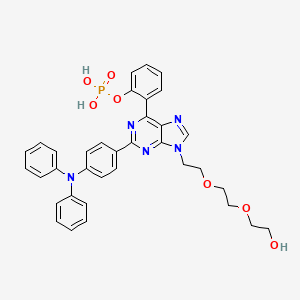
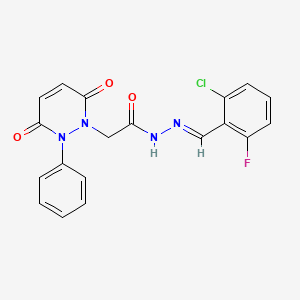
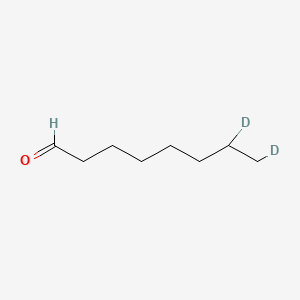
![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)
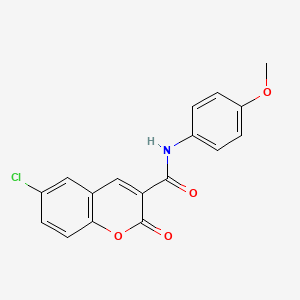
![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)
![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)
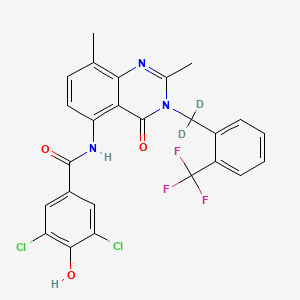
![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)
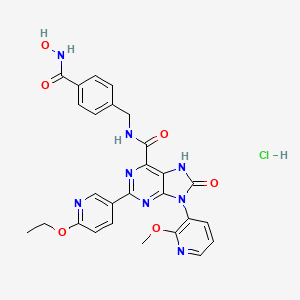
![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)
